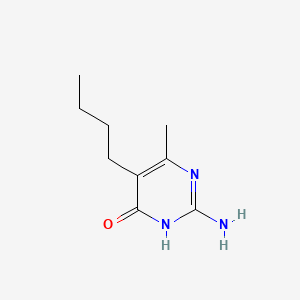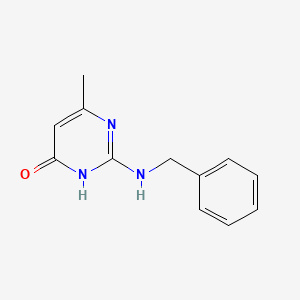![molecular formula C6H4BrN3O B1384191 5-Bromo-3,7-dihidro-4H-pirrolo[2,3-d]pirimidin-4-ona CAS No. 22276-97-7](/img/structure/B1384191.png)
5-Bromo-3,7-dihidro-4H-pirrolo[2,3-d]pirimidin-4-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicina: Actividad Antitumoral
Este compuesto ha sido identificado como un farmacóforo con potenciales propiedades antitumorales. Su estructura permite la síntesis de derivados que pueden ser evaluados por su eficacia en la inhibición del crecimiento de células cancerosas .
Agricultura: Agente Antimicrobiano
En el sector agrícola, los derivados de este compuesto han mostrado promesa como agentes antimicrobianos. Su capacidad de penetrar las células bacterianas e interactuar con los objetivos los convierte en candidatos para proteger los cultivos contra las infecciones bacterianas .
Ciencia de Materiales: Síntesis Orgánica
El compuesto sirve como un bloque de construcción en la síntesis orgánica, contribuyendo al desarrollo de nuevos materiales. Su forma sólida y estabilidad a temperaturas normales de envío lo hacen adecuado para diversas reacciones en aplicaciones de ciencia de materiales .
Ciencias Ambientales: Propiedades Antituberculosas
Los estudios ambientales han utilizado este compuesto por su actividad antituberculosa. Se cree que la presencia de un átomo de bromo en su estructura aumenta esta propiedad, lo que podría ser beneficioso para controlar la tuberculosis en reservorios ambientales .
Bioquímica: Inhibición Enzimática
En bioquímica, los derivados del compuesto se utilizan para analizar las actividades enzimáticas. Por ejemplo, pueden actuar como inhibidores para enzimas como la xantina oxidasa, que es crucial para comprender el estrés oxidativo y las enfermedades relacionadas .
Farmacología: Desarrollo de Fármacos
Las propiedades fisicoquímicas del compuesto, como la alta absorción gastrointestinal y la permeabilidad de la barrera hematoencefálica, lo convierten en una entidad valiosa en el desarrollo de fármacos y los estudios farmacocinéticos. Se puede utilizar para explorar nuevos fármacos terapéuticos con una mejor biodisponibilidad .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is suggested that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at 2-8°c .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with nucleic acids. It has been shown to interact with several key enzymes, including kinases and polymerases, which are essential for cellular signaling and DNA replication processes . The compound’s bromine atom at the 5-position enhances its binding affinity to these enzymes, leading to potent inhibitory effects. Additionally, 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK and PI3K/AKT pathways . By inhibiting key kinases in these pathways, the compound can modulate gene expression and cellular metabolism, leading to altered cell proliferation and apoptosis rates. In cancer cells, for instance, 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has demonstrated the ability to induce cell cycle arrest and promote programmed cell death, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one exerts its effects through direct binding interactions with target biomolecules. The compound’s pyrrolo[2,3-d]pyrimidine core allows it to fit snugly into the active sites of enzymes, where it can inhibit catalytic activity by blocking substrate access or by inducing conformational changes that render the enzyme inactive[5][5]. Additionally, the bromine atom enhances the compound’s electrophilicity, facilitating covalent bonding with nucleophilic residues in the enzyme’s active site . These interactions result in effective inhibition of enzyme function and subsequent downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have been studied over various time frames. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under extreme pH conditions or prolonged exposure to light. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for several hours post-treatment, with gradual reduction in activity as the compound degrades . Long-term studies in vivo have indicated potential cumulative effects, with repeated dosing leading to sustained modulation of target pathways .
Dosage Effects in Animal Models
The effects of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one vary with dosage in animal models. At low doses, the compound can effectively inhibit target enzymes without significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity, likely due to off-target interactions and accumulation of the compound in vital organs . Threshold effects have been observed, where doses above a certain level result in disproportionately higher toxic responses, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and duration of action. Additionally, interactions with cofactors such as NADPH and glutathione play a role in the compound’s detoxification and clearance from the body.
Propiedades
IUPAC Name |
5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAXRSIRZNYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298553 | |
| Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-97-7 | |
| Record name | 22276-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




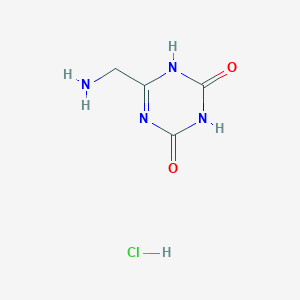
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)
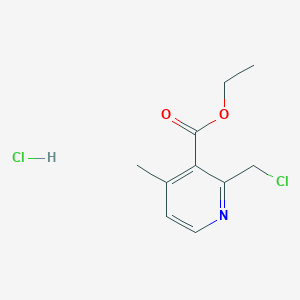


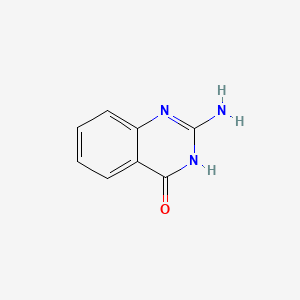
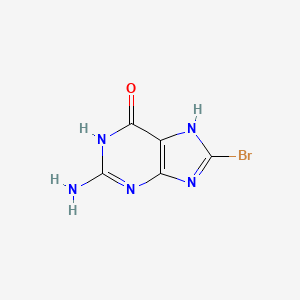

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
